molecular formula C14H15NO3S2 B2414913 (E)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenylethenesulfonamide CAS No. 1351664-15-7

(E)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenylethenesulfonamide

Cat. No.: B2414913
CAS No.: 1351664-15-7
M. Wt: 309.4
InChI Key: LXBYRDFVQHJRLC-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenylethenesulfonamide is a useful research compound. Its molecular formula is C14H15NO3S2 and its molecular weight is 309.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : A study by Aramini et al. (2003) discussed an efficient synthesis of E-arylethenesulfonamides, highlighting their widespread use in chemical and pharmaceutical fields. The process involved a one-pot, two-step procedure starting from 1-hydroxy-1-arylalkanes, emphasizing the ease and practicality of this method for preparing compounds like (E)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenylethenesulfonamide (Aramini et al., 2003).

  • Chemical Reactions and Transformations : Tanikaga et al. (1984) explored the thermal reaction of ethyl (2E)-2-phenylsulfinyl-2-alkenoates, leading to the formation of ethyl (2E,4E)-2,4-alkadienoates. This study provides insights into the behavior of similar sulfonamide compounds under heat and their potential transformations (Tanikaga et al., 1984).

Pharmacological Applications

  • Anticancer Properties : Reddy et al. (2013) synthesized and evaluated a series of (E)-N-aryl-2-arylethenesulfonamides for their anticancer activity. Some compounds in this series showed potent cytotoxicity against a range of cancer cell lines, including drug-resistant ones. The study highlights the potential of these compounds as effective anticancer agents (Reddy et al., 2013).

  • Antimicrobial Activity : Sarvaiya et al. (2019) conducted research on arylazopyrazole pyrimidone clubbed heterocyclic compounds, which included benzenesulfonamide derivatives. These compounds were tested for their antimicrobial activity against various bacteria and fungi, showcasing their potential in addressing microbial infections (Sarvaiya et al., 2019).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition : Daoud et al. (2014) studied the effectiveness of a thiophene Schiff base, similar in structure to this compound, as a corrosion inhibitor for mild steel in acidic environments. This compound showed significant efficiency as a corrosion inhibitor, pointing to its potential application in material protection (Daoud et al., 2014).

Properties

IUPAC Name

(E)-N-(2-hydroxy-2-thiophen-2-ylethyl)-2-phenylethenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S2/c16-13(14-7-4-9-19-14)11-15-20(17,18)10-8-12-5-2-1-3-6-12/h1-10,13,15-16H,11H2/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXBYRDFVQHJRLC-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCC(C2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(C2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.